molecular formula C18H25BrN2O5 B5067200 4-bromo-2-[(4-cyclopentyl-1-piperazinyl)methyl]phenol ethanedioate (salt)

4-bromo-2-[(4-cyclopentyl-1-piperazinyl)methyl]phenol ethanedioate (salt)

Cat. No. B5067200
M. Wt: 429.3 g/mol
InChI Key: PTBSGCZITUJKOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The aromatic ring would contribute to the compound’s stability and rigidity, while the piperazine ring would introduce some flexibility. The presence of the bromine atom would make the molecule polar, and the salt form would likely enhance its solubility in polar solvents .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. The bromine atom on the aromatic ring makes it susceptible to reactions such as nucleophilic aromatic substitution. The piperazine ring could potentially undergo reactions at the nitrogen atoms, such as alkylation. The phenolic OH group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a salt, it would likely be solid at room temperature and soluble in water. The presence of the bromine atom and the phenolic OH group could result in strong intermolecular forces, leading to a relatively high melting point .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug. Additionally, its synthesis could be optimized to improve yield and reduce costs .

properties

IUPAC Name

4-bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O.C2H2O4/c17-14-5-6-16(20)13(11-14)12-18-7-9-19(10-8-18)15-3-1-2-4-15;3-1(4)2(5)6/h5-6,11,15,20H,1-4,7-10,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBSGCZITUJKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol;oxalic acid

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